molecular formula C18H25BrN2O3S B11121908 N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide

N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide

Cat. No.: B11121908
M. Wt: 429.4 g/mol
InChI Key: IANMIIALWVUZPZ-UHFFFAOYSA-N
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Description

N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

Uniqueness

N-[(2-BROMOMETHANESULFONYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, such as the bromomethanesulfonyl group and the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H25BrN2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

N-[[2-(bromomethylsulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C18H25BrN2O3S/c19-13-25(23,24)21-11-10-14-6-4-5-9-16(14)17(21)12-20-18(22)15-7-2-1-3-8-15/h4-6,9,15,17H,1-3,7-8,10-13H2,(H,20,22)

InChI Key

IANMIIALWVUZPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2S(=O)(=O)CBr

Origin of Product

United States

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